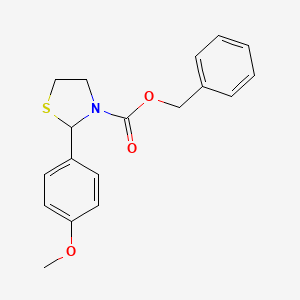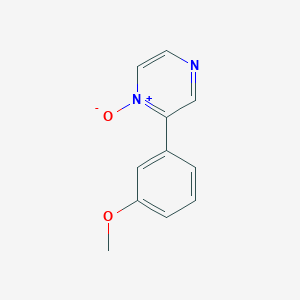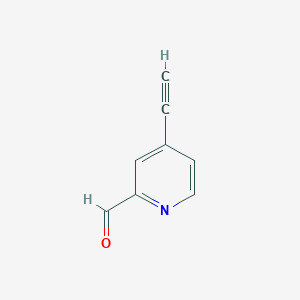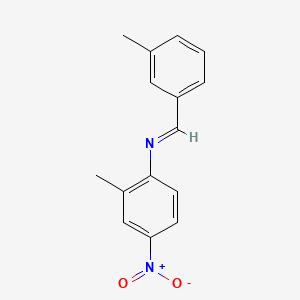
Benzenamine, 2-methyl-N-((3-methylphenyl)methylene)-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2-methyl-N-((3-methylphenyl)methylene)-4-nitro- is an organic compound with the molecular formula C15H15N This compound is a derivative of benzenamine, featuring a nitro group and a methylene bridge connecting two methyl-substituted phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-methyl-N-((3-methylphenyl)methylene)-4-nitro- typically involves the condensation of 2-methylbenzenamine with 3-methylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The nitro group is introduced through nitration of the intermediate compound using a mixture of concentrated nitric acid and sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and condensation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of Benzenamine, 2-methyl-N-((3-methylphenyl)methylene)-4-nitro- on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-methyl-N-((3-methylphenyl)methylene)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH2-, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various nitro, amino, and substituted derivatives of the original compound.
Scientific Research Applications
Benzenamine, 2-methyl-N-((3-methylphenyl)methylene)-4-nitro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzenamine, 2-methyl-N-((3-methylphenyl)methylene)-4-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial activity and modulation of oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2-methyl-N-((3-methylphenyl)methylene)-: Similar in structure but lacks the nitro group.
Benzenamine, 4-nitro-N-((3-methylphenyl)methylene)-: Similar but with different substitution patterns on the aromatic rings.
Uniqueness
Benzenamine, 2-methyl-N-((3-methylphenyl)methylene)-4-nitro- is unique due to the presence of both the nitro group and the methylene bridge, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
76193-89-0 |
|---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-1-(3-methylphenyl)methanimine |
InChI |
InChI=1S/C15H14N2O2/c1-11-4-3-5-13(8-11)10-16-15-7-6-14(17(18)19)9-12(15)2/h3-10H,1-2H3 |
InChI Key |
GJECWBZPUDCRIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C=NC2=C(C=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-6-phenyl-3-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B14173262.png)
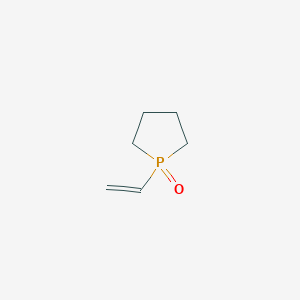
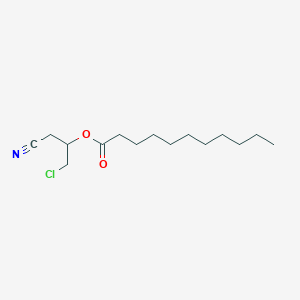
![5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-3-thione](/img/structure/B14173290.png)
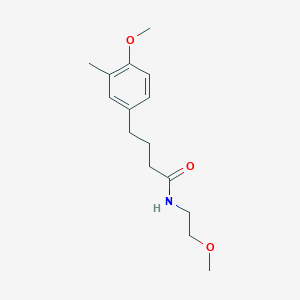
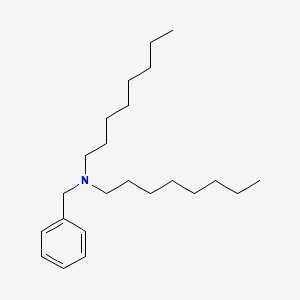
![Methyl 3-[4-(naphthalen-1-yl)phenyl]prop-2-enoate](/img/structure/B14173312.png)
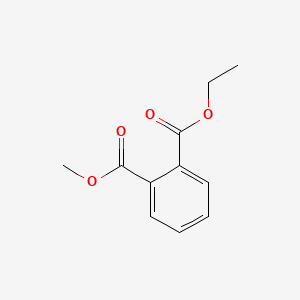
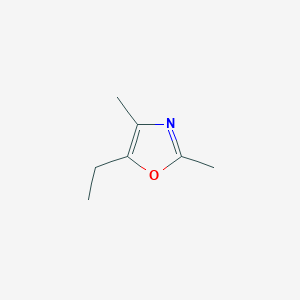
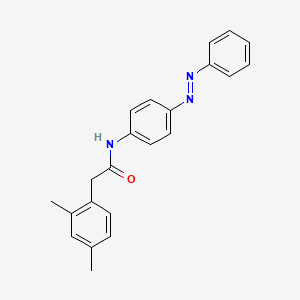
![(5E)-2-morpholin-4-yl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14173341.png)
